molecular formula C14H14N6O2 B2697709 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034372-48-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Numéro de catalogue B2697709
Numéro CAS: 2034372-48-8
Poids moléculaire: 298.306
Clé InChI: SJOLFECMHVIYPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . This compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .


Synthesis Analysis

The synthesis of this compound involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The precipitate is then filtered off and dried .


Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques. The 1H NMR spectrum shows various peaks corresponding to different types of protons present in the molecule . The 13C NMR spectrum provides information about the carbon atoms present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200 °C and a density of 1.28±0.1 g/cm3 . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .

Applications De Recherche Scientifique

Anti-Asthmatic and Respiratory Disease Treatment

Compounds structurally related to [1,2,4]triazolo[4,3-b]pyridazin have been synthesized and evaluated for their potential in treating asthma and other respiratory diseases. These compounds have shown the ability to inhibit bronchoconstriction induced by platelet-activating factor (PAF) in animal models, indicating their potential value in asthma treatment and the management of respiratory diseases (Kuwahara et al., 1997).

Crystal Structure and Theoretical Studies

Research on triazole pyridazine derivatives, including their synthesis, crystal structure characterization, and theoretical studies (e.g., Density Functional Theory calculations), has been conducted to explore their potential biological activities, such as anti-tumor and anti-inflammatory effects. Such studies are crucial for understanding the structural basis of these compounds' activities and for further drug design and development (Sallam et al., 2021).

Anti-Inflammatory and Antihistaminic Activities

Related research includes the synthesis of compounds with fused pyridazine structures, evaluated for their antihistaminic activity and inhibitory effects on eosinophil infiltration. These studies suggest the therapeutic potential of these compounds for conditions such as atopic dermatitis and allergic rhinitis, highlighting the importance of structure-activity relationship analysis in drug discovery (Gyoten et al., 2003).

Antimicrobial and Antitumor Properties

The synthesis and evaluation of new triazolo[4,3-b]pyridazinones and related structures for their in vitro cytotoxic antitumor properties have been reported. These compounds were prepared through various synthetic routes and tested for their potential to inhibit the growth of cancer cells, demonstrating the broad applicability of this chemical class in designing new antitumor agents (Rakib et al., 2006).

Tankyrase Inhibition for Cancer Therapy

Another area of research focuses on the synthesis and biological evaluation of triazolo[4,3-b]pyridazine derivatives as selective inhibitors of tankyrases (TNKSs), enzymes involved in various physiological and pathological processes, including cancer. The discovery of these inhibitors supports the development of new therapeutic strategies against cancers where TNKSs play a crucial role (Liscio et al., 2014).

Safety and Hazards

Broad off-target screens identified this compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Mécanisme D'action

Propriétés

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-13-6-5-11-17-18-12(20(11)19-13)9-16-14(21)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLFECMHVIYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.